molecular formula C12H12N2 B11771706 3-Benzylpyridin-4-amine

3-Benzylpyridin-4-amine

Cat. No.: B11771706
M. Wt: 184.24 g/mol
InChI Key: PFVDCMJRDDWKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylpyridin-4-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a benzyl group attached to the third position and an amine group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyridin-4-amine typically involves the reaction of 3-bromopyridine with benzylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine reacts with benzylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product . The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Benzylpyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Benzylpyridin-2-amine
  • 4-Benzylpyridin-2-amine
  • 2-Benzylpyridin-4-amine

Comparison: 3-Benzylpyridin-4-amine is unique due to the specific positioning of the benzyl and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the amine group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-benzylpyridin-4-amine

InChI

InChI=1S/C12H12N2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)

InChI Key

PFVDCMJRDDWKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN=C2)N

Origin of Product

United States

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